4-Bromo-4,4-difluorobutanoic acid
Overview
Description
4-Bromo-4,4-difluorobutanoic acid is an organic compound with the molecular formula C4H5BrF2O2 It is characterized by the presence of bromine and fluorine atoms attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4,4-difluorobutanoic acid typically involves the halogenation of butanoic acid derivatives. One common method is the bromination of 4,4-difluorobutanoic acid using bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4,4-difluorobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted butanoic acids, while coupling reactions can produce more complex organic molecules.
Scientific Research Applications
4-Bromo-4,4-difluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-4,4-difluorobutanoic acid involves its interaction with specific molecular targets. For example, in substitution reactions, the bromine atom can be replaced by nucleophiles, leading to the formation of new chemical bonds. The presence of fluorine atoms can influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4-fluorobutanoic acid
- 4-Chloro-4,4-difluorobutanoic acid
- 4-Bromo-2,2-difluorobutanoic acid
Uniqueness
4-Bromo-4,4-difluorobutanoic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-4,4-difluorobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIWEWFNTHJMTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371246 | |
Record name | 4-bromo-4,4-difluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147345-36-6 | |
Record name | 4-bromo-4,4-difluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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